molecular formula C21H17BrN2O3S B15019797 O-{3-[(3-bromophenyl)carbamoyl]phenyl} (4-methoxyphenyl)carbamothioate

O-{3-[(3-bromophenyl)carbamoyl]phenyl} (4-methoxyphenyl)carbamothioate

Cat. No.: B15019797
M. Wt: 457.3 g/mol
InChI Key: SKXKSUABEUIVPE-UHFFFAOYSA-N
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Description

N-(3-BROMOPHENYL)-3-{[(4-METHOXYPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a bromophenyl group, a methoxyphenyl group, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-BROMOPHENYL)-3-{[(4-METHOXYPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Carbamothioylation: Formation of the carbamothioyl group.

    Coupling Reactions: Connecting the bromophenyl and methoxyphenyl groups through appropriate coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-BROMOPHENYL)-3-{[(4-METHOXYPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3-BROMOPHENYL)-3-{[(4-METHOXYPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-BROMOPHENYL)-3-{[(4-HYDROXYPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE
  • N-(3-CHLOROPHENYL)-3-{[(4-METHOXYPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE
  • N-(3-BROMOPHENYL)-3-{[(4-METHOXYPHENYL)CARBAMOTHIOYL]OXY}TOLUAMIDE

Uniqueness

The uniqueness of N-(3-BROMOPHENYL)-3-{[(4-METHOXYPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This could include differences in reactivity, stability, or biological activity.

Properties

Molecular Formula

C21H17BrN2O3S

Molecular Weight

457.3 g/mol

IUPAC Name

O-[3-[(3-bromophenyl)carbamoyl]phenyl] N-(4-methoxyphenyl)carbamothioate

InChI

InChI=1S/C21H17BrN2O3S/c1-26-18-10-8-16(9-11-18)24-21(28)27-19-7-2-4-14(12-19)20(25)23-17-6-3-5-15(22)13-17/h2-13H,1H3,(H,23,25)(H,24,28)

InChI Key

SKXKSUABEUIVPE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)OC2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

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